molecular formula C12H13NO4 B13428152 (4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone

(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B13428152
M. Wt: 235.24 g/mol
InChI Key: FYBQMWBMMRJJHG-UHFFFAOYSA-N
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Description

(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrolidine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-hydroxybenzo[d][1,3]dioxole with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functional groups, which confer unique reactivity and versatility in synthetic applications. Its ability to serve as an intermediate in the synthesis of biologically active compounds, such as Pancratistatin, highlights its significance in medicinal chemistry.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(4-hydroxy-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H13NO4/c14-10-8(12(15)13-5-1-2-6-13)3-4-9-11(10)17-7-16-9/h3-4,14H,1-2,5-7H2

InChI Key

FYBQMWBMMRJJHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(C=C2)OCO3)O

Origin of Product

United States

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